Cas no 953138-64-2 (N'-(1-benzylpiperidin-4-yl)methyl-N-(1,2-oxazol-3-yl)ethanediamide)

N'-(1-Benzylpiperidin-4-yl)methyl-N-(1,2-oxazol-3-yl)ethanediamide is a synthetic diamide compound featuring a benzylpiperidine and oxazole moiety, offering potential utility in medicinal chemistry and pharmacological research. Its structural design combines a lipophilic benzylpiperidine group with a heterocyclic oxazole ring, which may enhance binding affinity to specific biological targets. The diamide linker provides conformational flexibility, facilitating interactions with diverse receptor sites. This compound is of interest for its potential as a scaffold in the development of bioactive molecules, particularly in CNS-targeted applications due to the benzylpiperidine fragment. Suitable for exploratory synthesis and structure-activity relationship studies, it demonstrates compatibility with further functionalization for optimized properties.
N'-(1-benzylpiperidin-4-yl)methyl-N-(1,2-oxazol-3-yl)ethanediamide structure
953138-64-2 structure
Product Name:N'-(1-benzylpiperidin-4-yl)methyl-N-(1,2-oxazol-3-yl)ethanediamide
CAS No:953138-64-2
MF:C18H22N4O3
MW:342.392283916473
CID:6078287
PubChem ID:16886847
Update Time:2025-10-29

N'-(1-benzylpiperidin-4-yl)methyl-N-(1,2-oxazol-3-yl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-(1-benzylpiperidin-4-yl)methyl-N-(1,2-oxazol-3-yl)ethanediamide
    • 953138-64-2
    • N-[(1-benzylpiperidin-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide
    • AKOS024489534
    • F5016-0362
    • N1-((1-benzylpiperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide
    • N'-[(1-benzylpiperidin-4-yl)methyl]-N-(1,2-oxazol-3-yl)ethanediamide
    • Inchi: 1S/C18H22N4O3/c23-17(18(24)20-16-8-11-25-21-16)19-12-14-6-9-22(10-7-14)13-15-4-2-1-3-5-15/h1-5,8,11,14H,6-7,9-10,12-13H2,(H,19,23)(H,20,21,24)
    • InChI Key: MRBZGDGPLZIQNH-UHFFFAOYSA-N
    • SMILES: O=C(C(NC1C=CON=1)=O)NCC1CCN(CC2C=CC=CC=2)CC1

Computed Properties

  • Exact Mass: 342.16919058g/mol
  • Monoisotopic Mass: 342.16919058g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 446
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 87.5Ų

N'-(1-benzylpiperidin-4-yl)methyl-N-(1,2-oxazol-3-yl)ethanediamide Pricemore >>

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Additional information on N'-(1-benzylpiperidin-4-yl)methyl-N-(1,2-oxazol-3-yl)ethanediamide

In-Depth Analysis of N'-(1-benzylpiperidin-4-yl)methyl-N-(1,2-oxazol-3-yl)ethanediamide (CAS No. 953138-64-2): Properties, Applications, and Research Insights

The compound N'-(1-benzylpiperidin-4-yl)methyl-N-(1,2-oxazol-3-yl)ethanediamide (CAS No. 953138-64-2) has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This piperidine-derived molecule combines a benzylpiperidinyl moiety with an oxazole ring, creating a hybrid scaffold that is increasingly explored for its bioactive properties. Researchers are particularly interested in its role as a molecular probe or intermediate in drug discovery, given its ability to interact with various biological targets.

Recent studies highlight the growing demand for heterocyclic compounds like N'-(1-benzylpiperidin-4-yl)methyl-N-(1,2-oxazol-3-yl)ethanediamide in the development of central nervous system (CNS) therapeutics. Its structural similarity to known neuromodulators has led to investigations into its potential effects on neurotransmitter receptors. The presence of both piperidine and oxazole groups—key motifs in many FDA-approved drugs—further underscores its relevance in modern medicinal chemistry.

From a synthetic perspective, CAS No. 953138-64-2 exemplifies the convergence of multicomponent reactions and green chemistry principles. Laboratories are optimizing its synthesis to reduce waste and improve yields, aligning with the pharmaceutical industry's push toward sustainable manufacturing. Computational models, including molecular docking and QSAR studies, are also being employed to predict its binding affinities and optimize its pharmacokinetic profile.

The compound’s physicochemical properties—such as its logP value, hydrogen-bonding capacity, and solubility—are critical for formulation scientists. These parameters influence its bioavailability and determine its suitability for oral or injectable delivery systems. Notably, the oxazole ring enhances metabolic stability, a feature highly sought after in preclinical drug candidates.

In the context of personalized medicine, researchers are exploring whether N'-(1-benzylpiperidin-4-yl)methyl-N-(1,2-oxazol-3-yl)ethanediamide could serve as a template for targeted therapies. Its modular structure allows for derivatization, enabling the creation of libraries for high-throughput screening. Such efforts align with trends in AI-driven drug discovery, where machine learning algorithms analyze structural analogs to identify promising leads.

Beyond therapeutics, this compound has found niche applications in material science. Its aromatic and heterocyclic components contribute to the development of organic semiconductors and ligands for catalysis. These interdisciplinary uses highlight its versatility and the broader shift toward multifunctional molecules in industrial chemistry.

As regulatory agencies emphasize safety-by-design, toxicological studies of CAS No. 953138-64-2 are underway. Preliminary data suggest favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, though further validation is required. This aligns with the industry’s focus on early-stage risk assessment to accelerate translational research.

In summary, N'-(1-benzylpiperidin-4-yl)methyl-N-(1,2-oxazol-3-yl)ethanediamide represents a compelling case study in modern chemical innovation. Its dual utility in life sciences and advanced materials, combined with its alignment with sustainability goals, positions it as a compound of enduring scientific and commercial interest.

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